Hexyl dimethyl phosphate

Description

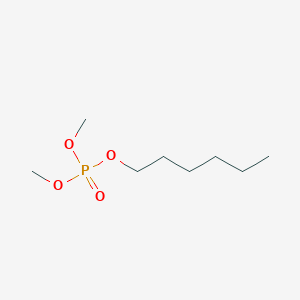

Hexyl dimethyl phosphate (HDP) is an organophosphate ester characterized by a hexyl chain and two methyl groups attached to a phosphate backbone. Organophosphate esters like HDP are widely used in industrial applications due to their versatility as solvents, catalysts, and extractants . The hexyl chain likely enhances lipophilicity compared to shorter-chain phosphates, while the methyl groups may reduce polarity, influencing solubility and reactivity .

Properties

CAS No. |

82753-88-6 |

|---|---|

Molecular Formula |

C8H19O4P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

hexyl dimethyl phosphate |

InChI |

InChI=1S/C8H19O4P/c1-4-5-6-7-8-12-13(9,10-2)11-3/h4-8H2,1-3H3 |

InChI Key |

VDRBDINALVEVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl dimethyl phosphate can be synthesized through the reaction of hexanol with dimethyl phosphite in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction can be represented as:

Hexanol+Dimethyl phosphite→Hexyl dimethyl phosphate+Methanol

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is usually purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Hexyl dimethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and dimethyl phosphate.

Oxidation: The compound can be oxidized to form hexyl phosphate and formaldehyde.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Hexanol and dimethyl phosphate.

Oxidation: Hexyl phosphate and formaldehyde.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Hexyl dimethyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

Biology: Studied for its potential role in biochemical pathways involving phosphate esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Employed as an intermediate in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

Hexyl dimethyl phosphate can be compared with other similar compounds such as:

- Ethyl dimethyl phosphate

- Butyl dimethyl phosphate

- Octyl dimethyl phosphate

Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where other shorter or longer alkyl chains may not be as effective.

Comparison with Similar Compounds

Alkyl Chain Length and Volatility

The alkyl chain length significantly impacts physical properties and reactivity:

- Ethyl phosphate (shorter chain): Higher volatility due to the short ethyl group, limiting its stability in high-temperature applications .

- Hexyl phosphate: Lower volatility compared to ethyl phosphate, as longer chains reduce vapor pressure. notes that hexanol (precursor to hexyl phosphate) is less volatile than ethanol, favoring hexyl phosphate formation in prebiotic or synthetic reactions .

- Decyl phosphate (longer chain): Even lower volatility than hexyl phosphate, making it suitable for stable vesicle formation in biochemical systems .

Table 1: Impact of Alkyl Chain Length on Phosphate Esters

| Compound | Alkyl Chain | Volatility | Stability in Aqueous Systems | Key Applications |

|---|---|---|---|---|

| Ethyl phosphate | C2 | High | Moderate | Lab synthesis, small-scale use |

| Hexyl phosphate | C6 | Moderate | High | Solvents, prebiotic chemistry |

| Decyl phosphate | C10 | Low | Very high | Vesicle formation, surfactants |

Degree of Esterification

Phosphate esters vary in the number of alkyl/aryl groups attached:

- Monoesters (e.g., 2-ethylhexyl dihydrogen phosphate): Exhibit higher acidity (pKa ~1–2) due to free hydroxyl groups, making them effective metal ion extractants in hydrometallurgy .

- Diesters (e.g., HDP): Reduced acidity compared to monoesters, favoring applications in catalysis or stabilizers where lower reactivity is advantageous .

- Triesters (e.g., trihexyl phosphate): Fully esterified, non-acidic, and highly lipophilic, ideal for non-polar solvent systems .

Table 2: Functional Group Influence on Reactivity

Functional Group Effects

- Hydroxyl/Oxy Groups : demonstrates that additional hydroxyl groups (e.g., in pyrophosphate) reduce enzyme inhibition activity by 3–15-fold compared to dimethyl arsenate or phosphate. HDP, lacking free hydroxyl groups, may exhibit higher compatibility in biochemical systems .

- Methyl vs. Ethyl Groups : Dimethyl phosphate () is water-soluble, whereas ethylhexyl derivatives () show enhanced organic solubility. HDP’s methyl groups likely balance moderate polarity and solubility in mixed solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.